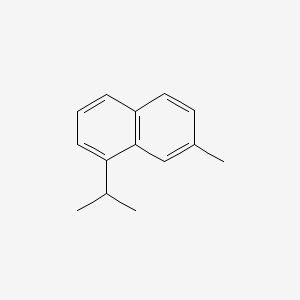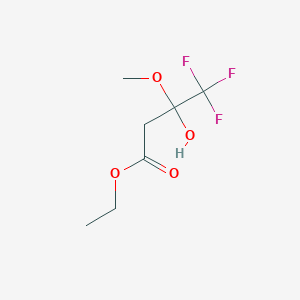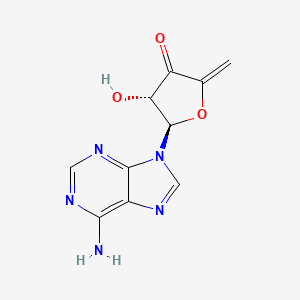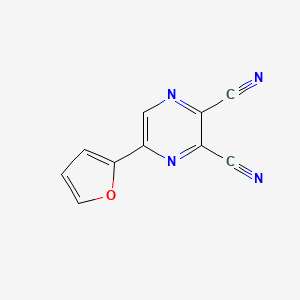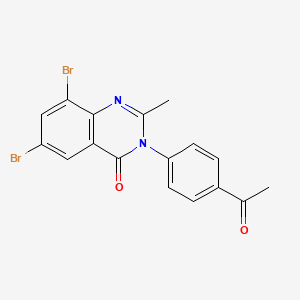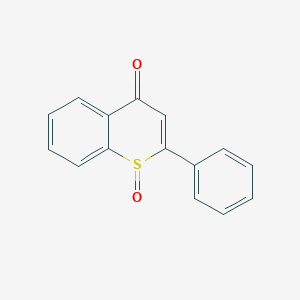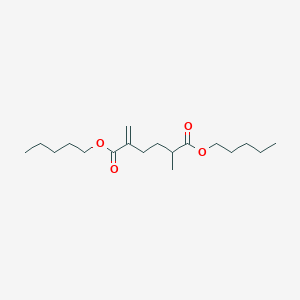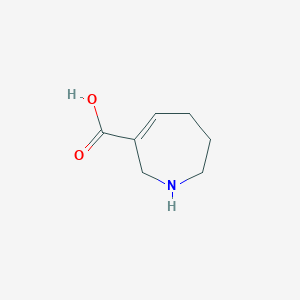
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a nitrogen atom within a seven-membered ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate, leading to the formation of azepine derivatives . Another approach involves the use of aluminum (III) chloride and 1,1-dichloroethane at low temperatures, followed by treatment with sodium hydroxide and bromine .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of robust catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the azepine ring.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the azepine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, potassium carbonate, and bromine . Reaction conditions often involve moderate temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include various azepine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: Another azepine derivative with a methoxy group at the 7-position.
1H-Azepine-3,6-dicarboxylic acid: A compound with additional carboxylic acid groups, providing different chemical properties.
Uniqueness
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activities
Eigenschaften
CAS-Nummer |
71609-35-3 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2,3,4,7-tetrahydro-1H-azepine-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-1-2-4-8-5-6/h3,8H,1-2,4-5H2,(H,9,10) |
InChI-Schlüssel |
PMAYESAVKNWCAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(CNC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)



![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
